N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Description
N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS: 1204297-79-9) is a benzothiazole derivative characterized by a chloro-substituted aromatic ring and a dimethylpropane-1,3-diamine side chain. Its molecular formula is C₁₂H₁₆ClN₃S, with a molecular weight of 269.79 g/mol . The compound is synthesized via nucleophilic substitution or condensation reactions involving 4-chloro-1,3-benzothiazol-2-amine and N,N-dimethylpropane-1,3-diamine, often under catalytic or acidic conditions .
The dimethylpropane-1,3-diamine moiety enhances solubility in polar solvents and facilitates interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or electrostatic interactions .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-16(2)8-4-7-14-12-15-11-9(13)5-3-6-10(11)17-12/h3,5-6H,4,7-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTAXTNVFRUBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS Number: 1204297-79-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃S |
| Molecular Weight | 269.79 g/mol |
| CAS Number | 1204297-79-9 |
The compound is a derivative of benzothiazole, a class known for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the chloro group and dimethylamine moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Cell Proliferation Inhibition :
- Apoptosis Induction :
Anti-inflammatory Activity
Benzothiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that modifications to the benzothiazole core can enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
Case Studies
Study 1 : A novel benzothiazole compound was synthesized and evaluated for its anticancer properties. The study found that the compound significantly inhibited tumor growth in vitro and demonstrated efficacy in reducing inflammation markers in treated cells .
Study 2 : Another investigation into benzothiazole derivatives revealed that certain modifications led to enhanced neuroprotective effects alongside anticancer properties. The study suggested potential applications in treating both cancer and neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
(a) N'-(4-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS: 1105195-20-7)
- Structure : Replaces the chloro group with a methoxy (-OCH₃) group and shortens the diamine chain to ethane-1,2-diamine.
- The shorter diamine chain reduces steric hindrance, possibly improving binding affinity in certain enzymatic pockets .
(b) N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS: 1105188-35-9)
- Structure : Features two methoxy groups at positions 4 and 7 of the benzothiazole ring.
- Impact :
(c) 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structure : Substitutes the benzothiazole core with a thiazole ring and introduces a chlorophenyl group.
- The chlorophenyl group maintains hydrophobic interactions but may decrease solubility compared to dimethylpropane-diamine derivatives .
Analogues with Varied Diamine Chains
(a) N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
- Structure : Replaces dimethylpropane-1,3-diamine with diethylethane-1,2-diamine.
- The shorter chain length may limit conformational flexibility, affecting binding to elongated active sites .
(b) N,N'-Bis(3-aminopropyl)ethylenediamine Derivatives
- Structure: Features a branched diamine chain with multiple amino groups.
- Higher molecular weight and polarity may reduce bioavailability compared to simpler dimethylpropane-diamine derivatives .
Pharmacologically Active Analogues
(a) 4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide (E677-1430)
- Structure : Adds an acetylbenzamide group to the dimethylpropane-diamine chain.
- Impact: The acetyl group introduces a hydrogen-bond acceptor, enhancing interactions with serine/threonine kinases or proteases.
(b) 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine
- Structure : Replaces the diamine chain with propargyl groups.
- Impact :
- The propargyl groups enable click chemistry modifications, useful in bioconjugation or probe synthesis.
- Reported anti-inflammatory activity in preclinical models, highlighting the role of the chlorophenyl-thiazole motif in modulating inflammatory pathways .
Preparation Methods
Synthetic Routes
Two primary synthetic routes are reported for preparing N,N-dimethyl-1,3-propanediamine, which is a key intermediate in the target compound synthesis:
Route A: From Acrylonitrile and Dimethylamine
This method involves the Michael addition of dimethylamine to acrylonitrile to form dimethylaminopropionitrile, followed by catalytic hydrogenation to yield N,N-dimethyl-1,3-propanediamine.- The initial reaction is conducted in a fixed-bed reactor with a molar ratio of dimethylamine to acrylonitrile ranging from 10:1 to 1:1, at 10–120°C, achieving >99% conversion and selectivity.
- The intermediate dimethylaminopropionitrile is then hydrogenated in a second fixed-bed reactor using Raney-Nickel catalyst under 3–10 MPa hydrogen pressure, with a co-catalyst of 0.1%–10% alkaline alcohol solution. The reaction temperature is about 90°C, yielding >98% N,N-dimethyl-1,3-propanediamine.
- This continuous process offers advantages in yield, selectivity, energy efficiency, and scalability for industrial production.
- Batch hydrogenation methods also exist but suffer from lower selectivity and require more complex handling due to back mixing and catalyst recovery issues.
Route B: From Acrolein and Dimethylamine
An alternative route involves the reaction of acrolein with dimethylamine, followed by reduction to yield the diamine. This method is less commonly used industrially but provides a viable synthetic alternative.
| Parameter | Route A (Acrylonitrile) | Route B (Acrolein) |
|---|---|---|
| Starting materials | Acrylonitrile, Dimethylamine | Acrolein, Dimethylamine |
| Reaction type | Michael addition + hydrogenation | Condensation + reduction |
| Catalyst | Raney-Nickel (hydrogenation step) | Typically metal catalysts for reduction |
| Hydrogen pressure | 3–10 MPa | Variable |
| Reaction temperature | 10–120°C (addition), ~90°C (hydrogenation) | Variable |
| Yield of diamine | >98% (continuous process) | Moderate to high |
| Process type | Continuous preferred; batch possible | Batch or semi-continuous |
| Industrial suitability | High | Moderate |
Process Details and Optimization
- The continuous process for Route A is described with a dual fixed-bed reactor system: the first reactor for amination and the second for hydrogenation without intermediate purification.
- Space velocity and molar ratios are optimized to maximize conversion and selectivity, minimizing by-products.
- The hydrogenation step employs Raney-Nickel catalyst in alkaline methanol solution to enhance catalyst life and reaction rate.
- Reaction monitoring is done via gas-liquid separation and sampling for gas-phase analysis to ensure >99% conversion.
Coupling to Form N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Benzothiazole Fragment Preparation
- The 4-chloro-1,3-benzothiazol-2-yl moiety is typically synthesized or procured as a halogenated benzothiazole derivative.
- Halogenation at the 4-position (chlorination) is achieved through electrophilic aromatic substitution using reagents such as N-chlorosuccinimide or chlorine gas under controlled conditions.
Alkylation / Nucleophilic Substitution Reaction
- The key step involves nucleophilic substitution or alkylation where the N,N-dimethylpropane-1,3-diamine intermediate reacts with the 4-chloro-1,3-benzothiazol-2-yl halide or a suitable leaving group derivative.
- Typical conditions include:
- Use of a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) to enhance nucleophilicity.
- Mild heating (50–100°C) to facilitate the substitution reaction.
- Base addition (e.g., potassium carbonate) to deprotonate amine and promote nucleophilic attack.
- The reaction yields the target compound this compound with high purity after workup and purification (e.g., recrystallization or chromatography).
Summary Table of Preparation Methods
| Step | Method/Condition | Catalyst/Reagent | Yield/Selectivity | Notes |
|---|---|---|---|---|
| Michael addition | Dimethylamine + Acrylonitrile, 10–120°C | None | >99% conversion/selectivity | Fixed-bed continuous reactor |
| Hydrogenation | Raney-Ni catalyst, 3–10 MPa H2, ~90°C | Raney-Nickel, alkaline methanol | >98% yield | Continuous or batch; continuous preferred |
| Chlorination of benzothiazole | Electrophilic substitution with NCS or Cl2 | N-chlorosuccinimide or Cl2 | High | Controlled halogenation |
| Coupling (alkylation) | Nucleophilic substitution, 50–100°C | Base (K2CO3), polar aprotic solvent | High purity product | Requires purification post-reaction |
Research Findings and Industrial Relevance
- The continuous process for N,N-dimethyl-1,3-propanediamine synthesis via acrylonitrile and dimethylamine is well-documented for its efficiency and scalability, making it the preferred industrial route.
- The use of Raney-Nickel catalyst under alkaline conditions improves catalyst stability and reaction yields.
- The subsequent coupling with the benzothiazole moiety is a standard nucleophilic aromatic substitution that is robust and yields the target compound suitable for pharmaceutical or agrochemical applications.
- Process optimization focuses on reaction temperature, pressure, molar ratios, and catalyst life to maximize throughput and minimize waste.
Q & A
Q. What are the common synthesis routes and purification methods for N'-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine?
The compound is typically synthesized via condensation reactions starting with precursors like 2-aminobenzoic acid and urea, followed by hydrazine formation and subsequent alkylation. For example, reaction with N,N-dimethylpropane-1,3-diamine under reflux conditions in acetone yields the target compound . Purification often involves silica gel column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH 15:1) to isolate the product. Acidic workup (e.g., 70% perchloric acid) may be employed to precipitate intermediates .
Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?
Standard characterization includes:
- 1H/13C NMR : To verify proton environments (e.g., aromatic H at δ 6.4–8.2 ppm, methyl groups at δ 2.2–3.0 ppm) and carbon backbone .
- IR spectroscopy : Identification of functional groups (C=N stretch ~1620 cm⁻¹, C-Cl ~690 cm⁻¹) .
- Mass spectrometry (FABMS/HRMS) : Confirmation of molecular ion peaks (e.g., m/z 466 for related benzothiazole derivatives) .
Q. How is crystallographic data refined for this compound?
Hydrogen atoms are positioned geometrically and refined using a riding model (C–H = 0.93–0.97 Å, Uiso = 1.2Ueq). Software like SHELXL is employed for small-molecule refinement, leveraging high-resolution X-ray diffraction data. Challenges include resolving disorder in flexible alkyl chains or aromatic moieties .
Advanced Research Questions
Q. What strategies address discrepancies between experimental and computational spectral data for this compound?
Discrepancies (e.g., in NMR chemical shifts) arise from solvent effects, tautomerism, or crystal packing. Mitigation steps:
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s reactivity?
Graph-set analysis (e.g., R₂²(8) motifs) reveals intermolecular interactions like N–H···O or C–H···Cl bonds, which stabilize the crystal structure. These patterns can predict solubility and stability under thermal stress. For example, weak C10–H···O bonds (2.59 Å, 167°) may enhance melting points .
Q. What experimental designs optimize biological activity assays for benzothiazole derivatives?
- Target selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GABA-A) based on structural analogs .
- Dose-response curves : Use IC₅₀/EC₅₀ determinations in cell lines (e.g., MCF-7 for anticancer activity) with controls for cytotoxicity .
- Metabolic stability : Assess hepatic microsomal degradation to guide lead optimization .
Methodological Considerations
Q. How to resolve ambiguities in reaction mechanisms involving the chloro-benzothiazole moiety?
Mechanistic studies employ isotopic labeling (e.g., ¹⁵N/²H) and kinetic profiling. For instance, monitoring the displacement of the 4-chloro group with nucleophiles (e.g., amines) via LC-MS identifies intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
